Tert-butyl 2-oxa-6-azabicyclo[5.1.0]octane-6-carboxylate is a chemical compound categorized under bicyclic compounds. This compound is notable for its unique bicyclic structure, which incorporates both oxygen and nitrogen atoms, making it of interest in medicinal chemistry and organic synthesis. The compound has the following identifiers:
The compound's structural complexity allows for various applications, particularly in pharmaceuticals and chemical research.
Tert-butyl 2-oxa-6-azabicyclo[5.1.0]octane-6-carboxylate can be sourced from various chemical suppliers, including Aladdin Scientific and Advanced ChemBlocks, where it is available in high purity (97%) for research purposes . It falls under the classification of organic compounds, specifically within the category of azabicyclic compounds, which are characterized by their nitrogen-containing bicyclic structures.
The synthesis of tert-butyl 2-oxa-6-azabicyclo[5.1.0]octane-6-carboxylate typically involves several steps, including:
The specific reaction conditions, such as temperature, solvent choice, and catalysts used, can significantly influence the yield and purity of the final product.
The molecular structure of tert-butyl 2-oxa-6-azabicyclo[5.1.0]octane-6-carboxylate features a bicyclic framework with a tert-butyl ester functional group. The key structural components include:
The three-dimensional arrangement of atoms can be represented by its SMILES notation: CC(C)(C)C(=O)O[C@@]1CC[N@]2CC[C@]12O
.
Tert-butyl 2-oxa-6-azabicyclo[5.1.0]octane-6-carboxylate participates in various chemical reactions typical of carboxylic esters and nitrogen-containing compounds:
These reactions are fundamental in synthetic organic chemistry for modifying compound properties or creating derivatives with enhanced biological activity.
The mechanism of action for tert-butyl 2-oxa-6-azabicyclo[5.1.0]octane-6-carboxylate primarily involves its interactions at a molecular level with biological targets:
Research into its specific mechanisms is ongoing, particularly regarding its potential therapeutic applications.
The physical properties of tert-butyl 2-oxa-6-azabicyclo[5.1.0]octane-6-carboxylate include:
Chemical properties include:
Tert-butyl 2-oxa-6-azabicyclo[5.1.0]octane-6-carboxylate has potential applications in various scientific fields:
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7